3-(1-adamantyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(1-Adamantyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-adamantyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Preparation of 1-adamantylamine: This involves the reaction of adamantane with nitric acid to form 1-adamantylamine.
Formation of the pyrazole ring: The next step involves the reaction of 1-adamantylamine with hydrazine and an appropriate diketone to form the pyrazole ring.
Condensation with 2-hydroxy-1-naphthaldehyde: The final step involves the condensation of the pyrazole derivative with 2-hydroxy-1-naphthaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl and naphthyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted adamantyl or naphthyl derivatives.
Scientific Research Applications
3-(1-Adamantyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(1-adamantyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Adamantyl)-4-methoxyphenylboric acid
- 2-(1-Adamantyl)-1,3,4-oxadiazoline-5-thione
- 2-[3-(1-Adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids
Properties
Molecular Formula |
C25H26N4O2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C25H26N4O2/c30-22-6-5-18-3-1-2-4-19(18)20(22)14-26-29-24(31)21-10-23(28-27-21)25-11-15-7-16(12-25)9-17(8-15)13-25/h1-6,10,14-17,30H,7-9,11-13H2,(H,27,28)(H,29,31)/b26-14+ |
InChI Key |
RWSRPRGWXIWFGG-VULFUBBASA-N |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=C(C=CC6=CC=CC=C65)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=C(C=CC6=CC=CC=C65)O |
Origin of Product |
United States |
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